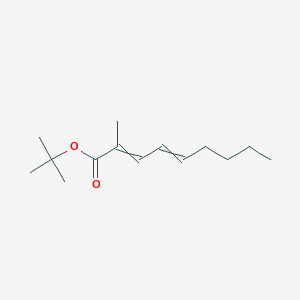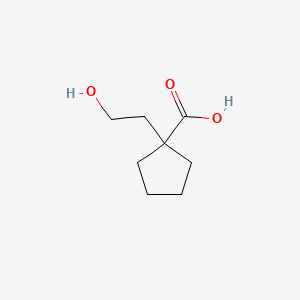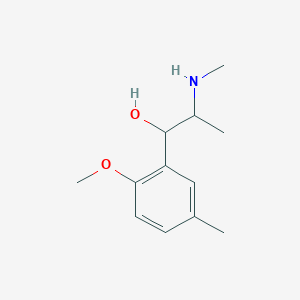![molecular formula C14H15IO3 B12521543 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde CAS No. 685136-04-3](/img/structure/B12521543.png)
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde is an organic compound with the molecular formula C14H15IO3. This compound is characterized by the presence of a cyclohexene ring, an iodine atom, and a methoxy group attached to a benzaldehyde core. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclohexene Derivative: The cyclohexene ring can be synthesized through the hydrogenation of benzene derivatives or via Diels-Alder reactions.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Aldehyde Formation: The benzaldehyde core can be synthesized through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzoic acid.
Reduction: 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzyl alcohol.
Substitution: 4-[(Cyclohex-2-en-1-yl)oxy]-3-azido-5-methoxybenzaldehyde.
Aplicaciones Científicas De Investigación
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the iodine atom and the aldehyde group, which can form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxybenzaldehyde: Lacks the iodine atom, resulting in different reactivity and applications.
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-hydroxybenzaldehyde: Contains a hydroxy group instead of a methoxy group, affecting its chemical properties and biological activity.
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzoic acid:
Uniqueness
The presence of the iodine atom in 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde imparts unique reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Propiedades
Número CAS |
685136-04-3 |
|---|---|
Fórmula molecular |
C14H15IO3 |
Peso molecular |
358.17 g/mol |
Nombre IUPAC |
4-cyclohex-2-en-1-yloxy-3-iodo-5-methoxybenzaldehyde |
InChI |
InChI=1S/C14H15IO3/c1-17-13-8-10(9-16)7-12(15)14(13)18-11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3 |
Clave InChI |
FJMDFUFSPYIAGL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C=O)I)OC2CCCC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)
![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)



![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)
![(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline](/img/structure/B12521498.png)

![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)



